1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane
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Overview
Description
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane is an organosilicon compound characterized by the presence of multiple silicon atoms and a sulfanyl group. Organosilicon compounds are widely used in various industrial and research applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane typically involves the reaction of trimethylsilyl chloride with a suitable silicon-containing precursor under controlled conditions. The reaction may require the use of catalysts, such as platinum or palladium complexes, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors designed to handle organosilicon compounds. The process may include steps such as purification, distillation, and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of simpler silanes.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane involves its interaction with molecular targets through its silicon and sulfanyl groups. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures. The pathways involved may include the activation of specific enzymes or the inhibition of certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilyl chloride: A commonly used reagent in organosilicon chemistry.
Triphenylsilanol: An organosilicon compound with a hydroxyl group.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane is unique due to its complex structure, which includes multiple silicon atoms and a sulfanyl group. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
832083-99-5 |
---|---|
Molecular Formula |
C27H42SSi5 |
Molecular Weight |
539.1 g/mol |
IUPAC Name |
triphenyl-tris(trimethylsilyl)silylsulfanylsilane |
InChI |
InChI=1S/C27H42SSi5/c1-29(2,3)33(30(4,5)6,31(7,8)9)28-32(25-19-13-10-14-20-25,26-21-15-11-16-22-26)27-23-17-12-18-24-27/h10-24H,1-9H3 |
InChI Key |
WTPOLXSOFUXDIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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